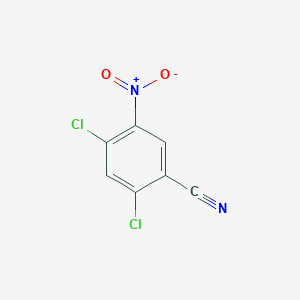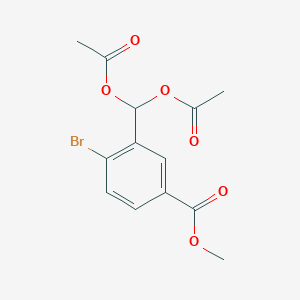
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is an organic compound with the molecular formula C13H13BrO6. It is characterized by the presence of a bromine atom, a methoxycarbonyl group, and two acetate groups attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate typically involves the bromination of a suitable phenyl precursor followed by esterification reactions. One common method includes the bromination of 2-methoxycarbonylphenylmethanol using bromine or a brominating agent under controlled conditions. The resulting bromo compound is then subjected to esterification with acetic anhydride in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The ester groups can be reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate involves its interaction with specific molecular targets. The bromine atom and ester groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect the activity of enzymes, receptors, and other biological molecules, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-5-methylphenyl)methylene diacetate
- (2-Bromo-5-(ethoxycarbonyl)phenyl)methylene diacetate
- (2-Bromo-5-(hydroxycarbonyl)phenyl)methylene diacetate
Uniqueness
(2-Bromo-5-(methoxycarbonyl)phenyl)methylene diacetate is unique due to the presence of the methoxycarbonyl group, which imparts specific reactivity and properties. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C13H13BrO6 |
|---|---|
Peso molecular |
345.14 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-(diacetyloxymethyl)benzoate |
InChI |
InChI=1S/C13H13BrO6/c1-7(15)19-13(20-8(2)16)10-6-9(12(17)18-3)4-5-11(10)14/h4-6,13H,1-3H3 |
Clave InChI |
UGFIKOHVYRAXOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=C(C=CC(=C1)C(=O)OC)Br)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)


![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
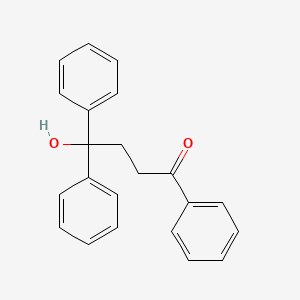


![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
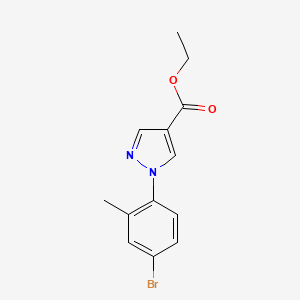
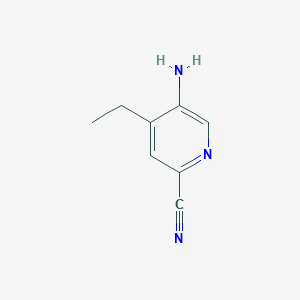
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
